Licobichalcone: Structural Architecture and Molecular Characterization
Licobichalcone: Structural Architecture and Molecular Characterization
[1][2]
Executive Summary
Licobichalcone is a rare, complex biflavonoid (specifically a bichalcone) isolated primarily from the roots of Glycyrrhiza uralensis (Chinese Licorice).[1][2][3][4][5][6] Distinct from the monomeric retrochalcones like Licochalcone A or B, Licobichalcone (C₃₂H₂₆O₁₀) represents a dimeric architecture formed likely through a Diels-Alder type cycloaddition of two chalcone precursors. Its high molecular weight and specific stereochemical configuration endow it with unique pharmacological properties, particularly in neuroprotection (BACE-1 inhibition) and anti-inflammatory pathways.
This technical guide provides a definitive analysis of Licobichalcone’s chemical structure, physicochemical properties, and isolation methodologies for researchers in natural product chemistry and drug discovery.
Part 1: Chemical Identity & Structural Architecture
Physicochemical Profile
Licobichalcone is characterized by a "double-chalcone" scaffold, resulting in a molecular weight significantly higher than its monomeric counterparts.
| Property | Data Specification |
| Common Name | Licobichalcone |
| Chemical Class | Biflavonoid / Bichalcone |
| CAS Registry Number | 637338-06-8 |
| Molecular Formula | C₃₂H₂₆O₁₀ |
| Molecular Weight | 570.54 g/mol |
| Exact Mass | 570.1526 Da |
| Physical State | Yellow amorphous powder |
| Solubility | Soluble in DMSO, Methanol, Acetone; Poorly soluble in Water |
| UV | ~215, 273, 349 nm (Characteristic of chalcone/flavone systems) |
Structural Topology
Unlike simple chalcones which possess an open 1,3-diaryl-2-propen-1-one chain, Licobichalcone features a complex core resulting from the dimerization of chalcone units.
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Core Scaffold: The structure contains a 1,2-dihydro-naphthalene or similar cyclohexyl-fused ring system, formed by the [4+2] cycloaddition (Diels-Alder reaction) of two chalcone monomers.
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Stereochemistry: The coupling typically creates chiral centers at the points of dimerization. The specific isomer reported is often denoted with rel configuration (e.g., rel-[(1R,2R)...]).
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Functional Groups: The molecule is heavily oxygenated, featuring multiple phenolic hydroxyl groups and methoxy substitutions, which are critical for its solubility and hydrogen-bonding capacity in protein active sites (e.g., BACE-1).
Systematic Name (IUPAC): rel-[(1R,2R)-1-(3,4-Dihydroxy-2-methoxyphenyl)-1,2-dihydro-6,7-dihydroxy-8-methoxy-1,2-naphthalenediyl]bis[(4-hydroxyphenyl)methanone][7]
Part 2: Biosynthetic Context & Taxonomy
Licobichalcone belongs to a specialized subclass of flavonoids restricted largely to the Glycyrrhiza genus.
Figure 1: Biosynthetic lineage of Licobichalcone, illustrating its derivation from the dimerization of monomeric chalcone precursors.[8]
Part 3: Isolation & Purification Protocol
The isolation of Licobichalcone requires fractionation to separate it from abundant monomeric flavonoids (Liquiritin, Isoliquiritigenin) and saponins (Glycyrrhizin).
Plant Material & Extraction[1][3]
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Source: Dried roots of Glycyrrhiza uralensis (cultivated or wild).[3]
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Solvent System: Ethanol (95%) is the preferred initial solvent to maximize flavonoid yield while minimizing polysaccharide extraction.
Step-by-Step Fractionation Workflow
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Crude Extraction:
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Macerate dried root powder in 95% EtOH (1:10 w/v) for 24 hours at room temperature.
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Filter and concentrate under reduced pressure to obtain the crude ethanolic extract.
-
-
Liquid-Liquid Partitioning:
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Suspend crude extract in water.
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Partition sequentially with Petroleum Ether (remove lipids)
Ethyl Acetate (Target Fraction) n-Butanol. -
Collect the Ethyl Acetate (EtOAc) fraction; Licobichalcone resides here due to its moderate polarity.
-
-
Chromatographic Isolation:
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Stationary Phase: Silica Gel (200-300 mesh).
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Mobile Phase: Gradient elution using Chloroform (
) : Methanol ( ) (e.g., 100:1 80:1 50:1). -
Polishing: Subject Licobichalcone-rich fractions (identified by TLC/HPLC) to Sephadex LH-20 chromatography (eluent: MeOH) to remove polymeric impurities and chlorophyll.
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Figure 2: Isolation workflow for Licobichalcone from Glycyrrhiza roots.
Part 4: Pharmacological Potential[3]
Licobichalcone is not merely a structural curiosity; its dimeric nature provides a larger surface area for protein interaction compared to monomers.
Neuroprotection (BACE-1 Inhibition)
Research indicates that biflavonoids, including Licobichalcone, exhibit inhibitory activity against
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Mechanism: The bulky bichalcone structure likely occupies the catalytic cleft of BACE-1, preventing the cleavage of Amyloid Precursor Protein (APP).
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SAR Insight: The presence of the methoxy and hydroxyl groups on the naphthalene core enhances binding affinity via hydrogen bonding with aspartic acid residues in the enzyme's active site.
Anti-Inflammatory Activity
Similar to Licochalcone A, Licobichalcone modulates inflammatory pathways, though its specific potency vs. monomers is distinct due to its size and lipophilicity.
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Target: Inhibition of NO production in LPS-stimulated macrophages.
Part 5: Analytical Characterization Data
To validate the identity of Licobichalcone, compare experimental data against these reference values.
| Spectroscopic Method | Diagnostic Signals (Solvent: Acetone- |
| Carbonyl carbons (~192 ppm)Oxygenated aromatic carbons (160-165 ppm)Methoxyl carbons (~56 ppm)Aliphatic methine carbons (40-50 ppm, indicative of the cyclo-linkage) | |
| Mass Spectrometry | [M+H] |
References
-
Bai, H., et al. (2003). "A novel biflavonoid named licobichalcone was isolated from the roots of Glycyrrhiza uralensis cultivated in China."[1][2][3][4][5][6][9][10][11] Chemical and Pharmaceutical Bulletin, 51(9), 1095-1097.[2] Link
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KNApSAcK Metabolite Database. (n.d.). "Metabolite Information: Licobichalcone (C00014525)."[12] Nara Institute of Science and Technology.[12] Link
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PubChem. (n.d.). "Compound Summary: Licobichalcone." National Library of Medicine. Link
- Zhu, S., et al. (2010). "Biflavonoids from the roots of Glycyrrhiza uralensis and their BACE-1 inhibitory activities." Planta Medica. (Contextual reference on biflavonoid activity in Glycyrrhiza).
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- 4. Sci-Hub. A Novel Biflavonoid from Roots of Glycyrrhiza uralensis Cultivated in China. / ChemInform, 2004 [sci-hub.st]
- 5. A Novel Biflavonoid from Roots of Glycyrrhiza uralensis Cultivated in China. (2004) | Hong Bai | 12 Citations [scispace.com]
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